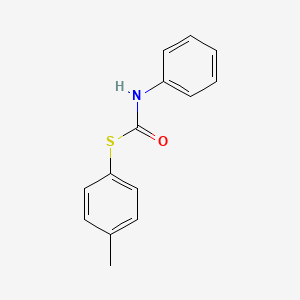
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Introduction of the tert-butylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the 2-methylpiperidin-1-yl group: This could be done through nucleophilic substitution or reductive amination.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.
Reduction: Reduction reactions could be used to modify the quinoline core or the piperidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Aplicaciones Científicas De Investigación
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride may have unique properties due to the presence of the tert-butylphenyl and 2-methylpiperidin-1-yl groups, which could affect its biological activity, solubility, and stability compared to other quinoline derivatives.
Propiedades
Número CAS |
853343-91-6 |
|---|---|
Fórmula molecular |
C25H31ClN2 |
Peso molecular |
395.0 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-4-(2-methylpiperidin-1-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C25H30N2.ClH/c1-18-9-7-8-16-27(18)24-17-23(26-22-11-6-5-10-21(22)24)19-12-14-20(15-13-19)25(2,3)4;/h5-6,10-15,17-18H,7-9,16H2,1-4H3;1H |
Clave InChI |
GDBWMMKBCIRTJS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)







![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)




